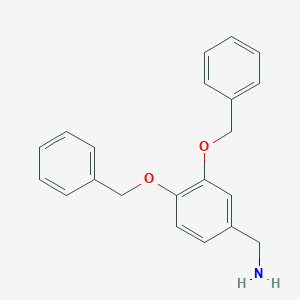
7-QUINOLINECARBOXALDEHYDE,1,2,3,4-TETRAHYDRO-6-METHOXY-1-METHYL-2-THIOXO-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-1-methyl-2-thioxo-1,2,3,4-tetrahydro-7-quinolinecarbaldehyde is a heterocyclic compound with a unique structure that includes a quinoline core, a methoxy group, and a thioxo group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1-methyl-2-thioxo-1,2,3,4-tetrahydro-7-quinolinecarbaldehyde typically involves the reaction of quinoline derivatives with appropriate reagents. One common method involves the use of Lawesson’s reagent to introduce the thioxo group . The reaction conditions often include heating the reactants in a suitable solvent, such as ethanol or acetonitrile, under reflux .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methoxy-1-methyl-2-thioxo-1,2,3,4-tetrahydro-7-quinolinecarbaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Wissenschaftliche Forschungsanwendungen
6-Methoxy-1-methyl-2-thioxo-1,2,3,4-tetrahydro-7-quinolinecarbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 6-Methoxy-1-methyl-2-thioxo-1,2,3,4-tetrahydro-7-quinolinecarbaldehyde involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This can disrupt cellular processes and lead to the compound’s antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methoxy-1,2,3,4-tetrahydroisoquinoline: Used in the synthesis of novel spirobicyclic compounds with anti-tumor activity.
6-Methyl-2-oxo-4-thioxo-1,2,3,4-tetrahydro-3-pyrimidinyl acetic acid methyl ester: Known for its antimicrobial and anticancer properties.
Uniqueness
6-Methoxy-1-methyl-2-thioxo-1,2,3,4-tetrahydro-7-quinolinecarbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research fields.
Eigenschaften
CAS-Nummer |
187679-82-9 |
|---|---|
Molekularformel |
C12H13NO2S |
Molekulargewicht |
235.3 g/mol |
IUPAC-Name |
6-methoxy-1-methyl-2-sulfanylidene-3,4-dihydroquinoline-7-carbaldehyde |
InChI |
InChI=1S/C12H13NO2S/c1-13-10-5-9(7-14)11(15-2)6-8(10)3-4-12(13)16/h5-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
JTOBTQWQJDOKKD-UHFFFAOYSA-N |
SMILES |
CN1C(=S)CCC2=CC(=C(C=C21)C=O)OC |
Kanonische SMILES |
CN1C(=S)CCC2=CC(=C(C=C21)C=O)OC |
Synonyme |
7-Quinolinecarboxaldehyde, 1,2,3,4-tetrahydro-6-methoxy-1-methyl-2-thioxo- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7H-Isoxazolo[5,4-b]azepin-7-one,4,5,6,8-tetrahydro-3-methyl-(9CI)](/img/structure/B60331.png)

![Benzothiazole, 2-[(1-methylethoxy)methyl]-](/img/structure/B60337.png)





![3-methyl-4,5-dihydroisoxazolo[5,4-b]pyridin-6(7H)-one](/img/structure/B60347.png)
![(1R,2S,3S,6R,7S)-tricyclo[5.2.1.02,6]dec-8-en-3-amine](/img/structure/B60348.png)
